An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzohydrazide
An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-3-methoxybenzohydrazide. As a member of the versatile benzohydrazide class of compounds, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a valuable resource, offering insights into its fundamental characteristics and practical methodologies for its synthesis and handling. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides well-established principles for its characterization and use.
Introduction
2-Fluoro-3-methoxybenzohydrazide is a substituted aromatic hydrazide with the chemical formula C₈H₉FN₂O₂. The presence of a fluorine atom, a methoxy group, and a hydrazide moiety on the benzene ring suggests a unique combination of electronic and steric properties that could lead to interesting applications in drug discovery and materials science. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target. This guide will delve into the known and predicted chemical properties of 2-Fluoro-3-methoxybenzohydrazide, outline a plausible synthetic route, and discuss its potential reactivity and applications.
Physicochemical Properties
While specific experimental data for 2-Fluoro-3-methoxybenzohydrazide is not widely available, we can infer some of its properties based on its structure and data from closely related compounds.
| Property | Value/Information | Source |
| Chemical Name | 2-Fluoro-3-methoxybenzohydrazide | AA Blocks[2] |
| CAS Number | 1517213-24-9 | AA Blocks[2] |
| Molecular Formula | C₈H₉FN₂O₂ | AA Blocks[2] |
| Molecular Weight | 184.17 g/mol | AA Blocks[2] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not reported. Likely to be a crystalline solid with a distinct melting point. | |
| Boiling Point | Not reported. Decomposition may occur at high temperatures. | |
| Solubility | Expected to have limited solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO. | General property of benzohydrazides. |
Structural Diagram:
Caption: Chemical structure of 2-Fluoro-3-methoxybenzohydrazide.
Synthesis of 2-Fluoro-3-methoxybenzohydrazide
A common and effective method for the synthesis of benzohydrazides is the reaction of a corresponding ester with hydrazine hydrate.[6] Therefore, 2-Fluoro-3-methoxybenzohydrazide can be logically synthesized from a methyl or ethyl ester of 2-fluoro-3-methoxybenzoic acid.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-Fluoro-3-methoxybenzohydrazide.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxybenzohydrazide
This protocol is a generalized procedure based on established methods for benzohydrazide synthesis.[6] Researchers should optimize the reaction conditions for this specific substrate.
Step 1: Synthesis of Methyl 2-fluoro-3-methoxybenzoate
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Reaction Setup: To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-methoxybenzoate. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of 2-Fluoro-3-methoxybenzohydrazide
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Reaction Setup: Dissolve methyl 2-fluoro-3-methoxybenzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).
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Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC. The formation of a solid precipitate often indicates the formation of the hydrazide. The reaction is typically complete within 2-6 hours.
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Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2-Fluoro-3-methoxybenzohydrazide, may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield the purified product.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and methoxy substituents.
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 3.8-4.0 ppm.
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Hydrazide Protons: The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The -NH proton is typically found further downfield (δ 8.0-10.0 ppm) compared to the -NH₂ protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to appear in the range of δ 165-175 ppm.
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Aromatic Carbons: The six aromatic carbons will show signals in the region of δ 110-160 ppm. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.
-
-
IR (Infrared) Spectroscopy:
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N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, two bands are observed for the -NH₂ group (symmetric and asymmetric stretching).
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C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1640-1680 cm⁻¹.
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C-F Stretching: A strong band for the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹.
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C-O Stretching: The C-O stretching of the methoxy group will likely appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
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Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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Reactivity and Potential Applications
The chemical reactivity of 2-Fluoro-3-methoxybenzohydrazide is primarily dictated by the hydrazide functional group.
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Condensation Reactions: The terminal -NH₂ group of the hydrazide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[7] This reactivity is fundamental in the synthesis of a wide variety of derivatives with potential biological activities.
-
N-Acylation: The hydrazide can be acylated at the terminal nitrogen atom with acyl chlorides or anhydrides to form N,N'-diacylhydrazines.
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Cyclization Reactions: Benzohydrazides are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles.
Potential Applications:
The diverse biological activities reported for benzohydrazide derivatives suggest that 2-Fluoro-3-methoxybenzohydrazide could be a valuable scaffold in drug discovery.[1][2][3][4][5]
-
Antimicrobial Agents: Many hydrazone derivatives of substituted benzohydrazides have shown promising antibacterial and antifungal activities.
-
Anticancer Agents: The benzohydrazide moiety is present in several compounds with reported anticancer properties.
-
Enzyme Inhibitors: The ability of the hydrazide and its derivatives to chelate metal ions and form hydrogen bonds makes them potential candidates for enzyme inhibitors.
Safety and Handling
Specific toxicity data for 2-Fluoro-3-methoxybenzohydrazide is not available. However, based on the data for its precursor, 2-Fluoro-3-methoxybenzaldehyde, and general knowledge of aromatic hydrazides, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[8] May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-3-methoxybenzohydrazide is a chemical compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its properties. The outlined synthetic protocol offers a practical starting point for its preparation, and the predicted spectroscopic data will aid in its identification and characterization. The known reactivity and diverse biological activities of related benzohydrazide derivatives strongly suggest that 2-Fluoro-3-methoxybenzohydrazide is a promising candidate for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate its chemical and biological profile.
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